molecular formula C7H12FNO2 B13457640 2-Fluoro-2-(piperidin-3-yl)acetic acid

2-Fluoro-2-(piperidin-3-yl)acetic acid

Cat. No.: B13457640
M. Wt: 161.17 g/mol
InChI Key: HQHOISFMUVLTSS-UHFFFAOYSA-N
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Description

2-Fluoro-2-(piperidin-3-yl)acetic acid is a fluorinated organic compound that serves as a versatile building block in medicinal chemistry and pharmaceutical research. This molecule features a piperidine ring, a common nitrogen-containing heterocycle in bioactive molecules, which is substituted with an acetic acid functional group bearing a fluorine atom at the alpha carbon. The presence of the fluorine atom is of significant interest, as its introduction into lead compounds is a widely employed strategy in drug design to modulate electronic properties, metabolic stability, and membrane permeability . The carboxylic acid group provides a handle for further synthetic derivatization, particularly through amide bond formation or esterification, enabling the incorporation of this fragment into more complex molecular architectures. This compound is primarily valued as a key synthetic intermediate for the development of new active ingredients. Researchers utilize it to create analogs for structure-activity relationship (SAR) studies or to optimize the properties of drug candidates. While the specific biological profile of 2-fluoro-2-(piperidin-3-yl)acetic acid is compound-dependent, molecules with similar piperidine-acetic acid scaffolds have been investigated in various therapeutic areas . The exact mechanism of action for any resulting compound would be determined by the final target and is not inherent to this building block. This product is intended for use in laboratory research and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

2-fluoro-2-piperidin-3-ylacetic acid

InChI

InChI=1S/C7H12FNO2/c8-6(7(10)11)5-2-1-3-9-4-5/h5-6,9H,1-4H2,(H,10,11)

InChI Key

HQHOISFMUVLTSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the following key steps:

  • Construction or procurement of a piperidine ring substituted at the 3-position.
  • Introduction of the fluorine atom at the alpha carbon of the acetic acid moiety.
  • Functional group transformations to yield the free acid form.

Fluorination Techniques

Fluorination at the alpha position of acetic acid derivatives is often achieved via electrophilic or nucleophilic fluorination methods. Common approaches include:

  • Use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor for selective fluorination.
  • Halogen exchange reactions where a chloro or bromo precursor is converted to the fluoro derivative using fluoride salts under phase-transfer catalysis.

Piperidine Ring Functionalization and Coupling

  • The piperidin-3-yl moiety can be introduced via ring functionalization or by using pre-functionalized piperidine derivatives.
  • Coupling of the piperidine ring to the fluorinated acetic acid backbone is often performed using nucleophilic substitution or amidation reactions, depending on the precursor functionalities.

Summary of Key Steps from Patent WO1997049698A1:

Step Description Reagents/Conditions Outcome
1 Preparation of piperidinyl intermediate Starting from substituted piperidine derivatives Piperidin-3-yl intermediate
2 Introduction of fluorine at alpha carbon Electrophilic fluorination (e.g., Selectfluor) or nucleophilic fluorination 2-Fluoro-piperidinyl acetic acid derivative
3 Acidification and purification Acid work-up, crystallization Pure 2-Fluoro-2-(piperidin-3-yl)acetic acid

Alternative Synthetic Routes

  • Halogenated Acetic Acid Precursors: Starting from 2-chloro-2-(piperidin-3-yl)acetic acid, halogen exchange with fluoride salts (e.g., KF, CsF) in polar aprotic solvents can yield the fluoro derivative.
  • Fluorinated Building Blocks: Using fluorinated acetic acid derivatives as starting materials, followed by piperidine ring installation via nucleophilic substitution or reductive amination.

Purification and Characterization

  • Purification is typically achieved through acid-base extraction, recrystallization, or salt formation (e.g., hydrochloride salts).
  • Characterization includes NMR spectroscopy (notably ^19F NMR for fluorine), mass spectrometry, and HPLC to confirm purity and structure.

Comparative Table of Preparation Approaches

Preparation Method Key Reagents Advantages Limitations
Electrophilic Fluorination (e.g., Selectfluor) Selectfluor, piperidinyl acetic acid precursor High selectivity, mild conditions Cost of fluorinating agent, potential over-fluorination
Halogen Exchange (Finkelstein-type) 2-Chloro-2-(piperidin-3-yl)acetic acid, KF, CsF Economical, straightforward Requires good leaving group, longer reaction times
Direct Coupling of Fluorinated Acetic Acid Fluorinated acetic acid derivatives, piperidine derivatives Direct synthesis, fewer steps Availability of fluorinated precursors

Research Findings and Notes

  • The alpha-fluorination of acetic acid derivatives bearing heterocyclic amines like piperidine is challenging due to potential side reactions and the need for regioselectivity.
  • Patents indicate the use of bases such as sodium carbonate or potassium carbonate and iodide catalysts (NaI, KI) to facilitate substitution reactions in related piperidine derivatives.
  • Salt formation (e.g., hydrochloride) is a common step to improve compound stability and facilitate purification.
  • The fluorinated piperidine acetic acid derivatives have been explored extensively as intermediates for drugs targeting thrombotic and neurological disorders.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(piperidin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution with an amine could produce an amino derivative .

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(piperidin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or dipole interactions. This can lead to increased potency and selectivity in its biological effects . The piperidine ring may also contribute to the compound’s ability to cross biological membranes and reach its target sites .

Comparison with Similar Compounds

Table 1: Comparison of Fluorinated Aryl Acetic Acids

Compound Substituent Physical State Synthesis Yield Stability Notes
22 (Perfluorophenyl) C₆F₅ Yellow oil Not isolated Stable under NMR
23 (4-Iodophenyl) I-C₆H₄ White solid Not isolated Moderate stability
24 (4-CF₃-phenyl) CF₃-C₆H₄ Yellow crystals Not isolated High stability
26 (4-Nitrophenyl) NO₂-C₆H₄ Not isolated 87% (NMR yield) Decomposes on isolation

Piperidine-Containing Acetic Acids

Piperidine derivatives, such as 2-(piperidin-3-yl)acetic acid hydrochloride () and [1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid (), highlight the role of the piperidine ring in modulating physicochemical properties. The basic nitrogen in piperidine increases water solubility when protonated, contrasting with aryl-substituted analogs. For example:

  • 2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid () has a molecular weight of 211.18 and likely exhibits enhanced lipophilicity due to the CF₃ group.
  • 2-[4-(Trifluoromethyl)pyridin-3-yl]acetic acid () demonstrates the impact of pyridine vs. piperidine rings on electronic properties and acidity .

Fluorinated Heterocyclic Acetic Acids

Compounds like 2-fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid () and 2-(6-fluoropyridin-2-yl)acetic acid () incorporate heterocyclic systems. These structures often exhibit unique binding profiles in medicinal chemistry:

  • 2-(6-Fluoropyridin-2-yl)acetic acid (CAS 1000517-25-8) has a molecular formula of C₇H₆FNO₂ and is used in biochemical research .
  • The imidazopyridine derivative (CAS 1592891-84-3) may offer improved metabolic stability compared to phenyl analogs .

Table 2: Key Differences Between Structural Classes

Feature Aryl-Substituted Piperidine-Substituted Heterocyclic-Substituted
Basicity Low (neutral aryl) High (piperidine N basic) Variable (heterocycle-dependent)
Lipophilicity High (CF₃, I substituents) Moderate (piperidine) Moderate to high
Synthetic Accessibility High (standard fluorination) Moderate (multi-step routes) Variable (complex scaffolds)
Stability Variable (EWG-sensitive) Generally stable Depends on heterocycle

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-2-(piperidin-3-yl)acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination of a piperidine precursor followed by acetylation. Key steps include:

  • Fluorination : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions at low temperatures (−78°C to 0°C) to minimize side reactions .
  • Acetylation : Coupling with acetic acid derivatives (e.g., chloroacetic acid) in the presence of a base like triethylamine.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires strict control of stoichiometry, temperature, and moisture exclusion .

Q. Which analytical techniques are critical for characterizing 2-Fluoro-2-(piperidin-3-yl)acetic acid?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm fluorine incorporation and piperidine ring conformation. 13^{13}C NMR verifies the acetic acid moiety .
  • HPLC-MS : Quantifies purity (>95%) and identifies impurities (e.g., unreacted precursors). Use C18 columns with mobile phases like 0.1% formic acid in acetonitrile/water .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. What safety protocols are essential when handling 2-Fluoro-2-(piperidin-3-yl)acetic acid?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H319 hazard) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard) .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • First Aid : For eye exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Impurity Interference : Reanalyze batches via HPLC-MS; impurities >0.5% can skew IC50_{50} values .
  • Concentration Gradients : Use dose-response curves with at least 8 data points to confirm potency trends.
  • Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables .

Q. What computational strategies predict the binding affinity of 2-Fluoro-2-(piperidin-3-yl)acetic acid to neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GABAA_A or NMDA receptors). Focus on fluorine’s electronegativity and piperidine’s conformational flexibility .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding networks .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and fluorine’s van der Waals radius to predict activity across analogs .

Q. How does fluorination at the 2-position impact the compound’s metabolic stability and solubility?

  • Methodological Answer :

  • Metabolic Stability : Fluorine reduces cytochrome P450-mediated oxidation. Test in vitro using liver microsomes; monitor half-life (t1/2_{1/2}) via LC-MS .
  • Solubility : Measure logD (octanol/water) at pH 7.4. Fluorine’s hydrophobicity may lower aqueous solubility, requiring formulation with cyclodextrins or PEGylation .
  • Permeability : Use Caco-2 cell assays to correlate fluorination with intestinal absorption. Optimal logP range: 1–3 .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure 2-Fluoro-2-(piperidin-3-yl)acetic acid?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP-metal complexes) to favor R or S enantiomers .
  • Low-Temperature Reactions : Conduct steps below −20°C to slow racemization kinetics.
  • Chiral HPLC : Use columns like Chiralpak AD-H to separate enantiomers and confirm enantiomeric excess (ee >98%) .

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